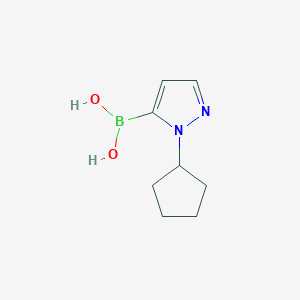
1H-Benzimidazole zinc salt trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole zinc salt trihydrate is a chemical compound with the molecular formula C14H16N4O3Zn. It is a coordination complex where zinc is coordinated with benzimidazole ligands and water molecules. This compound is known for its stability and various applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 1H-Benzimidazole zinc salt trihydrate typically involves the reaction of benzimidazole with zinc salts in the presence of water. One common method is to dissolve benzimidazole in a suitable solvent, such as ethanol, and then add a zinc salt, such as zinc chloride or zinc acetate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the zinc complex. The product is then isolated by filtration and dried under vacuum .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1H-Benzimidazole zinc salt trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms of benzimidazole.
Substitution: The benzimidazole ligands can undergo substitution reactions with other ligands, leading to the formation of new coordination complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Benzimidazole zinc salt trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclization and polymerization reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used as a corrosion inhibitor in metal coatings and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole zinc salt trihydrate involves its interaction with biological molecules and metal surfaces. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In industrial applications, the compound forms a protective layer on metal surfaces, preventing corrosion by blocking the interaction between the metal and corrosive agents .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole zinc salt trihydrate is unique due to its specific coordination with zinc and water molecules. Similar compounds include:
1H-Benzimidazole copper salt trihydrate: Similar coordination complex with copper instead of zinc.
1H-Benzimidazole nickel salt trihydrate: Coordination complex with nickel.
1H-Benzimidazole cobalt salt trihydrate: Coordination complex with cobalt.
These compounds share similar properties but differ in their specific metal coordination, leading to variations in their chemical reactivity and applications.
Propriétés
Formule moléculaire |
C14H16N4O3Zn |
|---|---|
Poids moléculaire |
353.7 g/mol |
Nom IUPAC |
zinc;benzimidazol-1-ide;trihydrate |
InChI |
InChI=1S/2C7H5N2.3H2O.Zn/c2*1-2-4-7-6(3-1)8-5-9-7;;;;/h2*1-5H;3*1H2;/q2*-1;;;;+2 |
Clé InChI |
SDIMSNCXSZTRLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)[N-]C=N2.C1=CC=C2C(=C1)[N-]C=N2.O.O.O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12504233.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)




![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504282.png)
![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)

![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)
